molecular formula C8H8ClIN2 B2467678 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine CAS No. 1522743-11-8

4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine

Cat. No. B2467678
CAS RN: 1522743-11-8
M. Wt: 294.52
InChI Key: QVANCYDKPUAELT-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as CIMP, and it is a pyrimidine derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of CIMP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, CIMP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA in cancer cells. By inhibiting this enzyme, CIMP can effectively halt the growth and division of cancer cells.
Biochemical and Physiological Effects:
CIMP has been shown to exhibit potent inhibitory effects on the activity of thymidylate synthase, which is essential for the synthesis of DNA in cancer cells. This inhibition can effectively halt the growth and division of cancer cells, leading to the death of these cells. Additionally, CIMP has been shown to exhibit low toxicity levels in vitro, making it a promising candidate for the development of novel anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using CIMP in lab experiments is its potent inhibitory effects on thymidylate synthase. This enzyme is essential for the growth and proliferation of cancer cells, making it a promising target for the development of novel anticancer drugs. Additionally, CIMP has been shown to exhibit low toxicity levels in vitro, making it a safe and effective candidate for use in lab experiments.
However, there are also some limitations associated with the use of CIMP in lab experiments. One of the primary limitations is the complex synthesis process required to produce CIMP, which can be time-consuming and expensive. Additionally, the mechanism of action of CIMP is not fully understood, which can make it difficult to design experiments that effectively test its efficacy.

Future Directions

There are several future directions that could be explored in the study of CIMP. One potential direction is the development of novel anticancer drugs that are based on the structure of CIMP. By modifying the structure of CIMP, it may be possible to develop drugs that exhibit even greater inhibitory effects on thymidylate synthase, leading to more effective treatments for cancer.
Another potential future direction is the study of CIMP's effects on other enzymes and pathways that are involved in the growth and proliferation of cancer cells. By identifying other targets for CIMP, it may be possible to develop even more effective drugs for the treatment of cancer.
Finally, the potential applications of CIMP in other fields, such as agriculture and environmental science, could also be explored. CIMP has been shown to exhibit potent inhibitory effects on certain enzymes in plants and microorganisms, making it a promising candidate for the development of novel pesticides and antimicrobial agents.

Synthesis Methods

The synthesis of CIMP is a complex process that involves multiple steps. One of the most common methods for synthesizing CIMP is through the reaction of 4,5-dichloro-2-iodopyrimidine with 2-methylcyclopropylamine. This reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of CIMP.

Scientific Research Applications

CIMP has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary applications of CIMP is in the development of novel drugs for the treatment of various diseases. CIMP has been shown to exhibit potent inhibitory effects on certain enzymes that are involved in the development of cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

IUPAC Name

4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIN2/c1-4-2-5(4)8-11-3-6(10)7(9)12-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVANCYDKPUAELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=C(C(=N2)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine

CAS RN

1522743-11-8
Record name 4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine
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